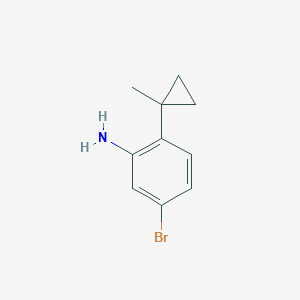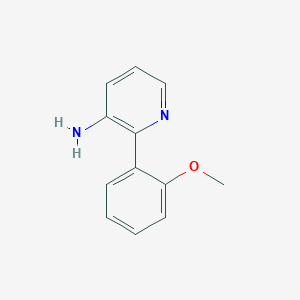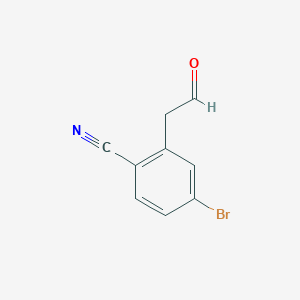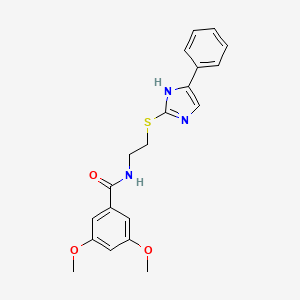![molecular formula C24H22N4O3S2 B3294274 N-(3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 886891-60-7](/img/structure/B3294274.png)
N-(3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide
説明
“N-(3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure, which consists of the fusion of benzene and thiazole .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .科学的研究の応用
BPTES has been extensively studied for its potential as an anticancer agent. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES has been shown to reduce cancer cell proliferation and induce apoptosis. BPTES has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. Additionally, BPTES has been studied for its potential as a treatment for other diseases such as epilepsy, Alzheimer's disease, and sickle cell anemia.
作用機序
BPTES inhibits glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, and its metabolism is essential for their survival. By inhibiting glutaminase, BPTES reduces the availability of glutamine and impairs cancer cell metabolism, leading to reduced proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
BPTES has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In addition to its anticancer effects, BPTES has been shown to have neuroprotective effects in animal models of epilepsy and Alzheimer's disease. BPTES has also been shown to increase fetal hemoglobin levels in patients with sickle cell anemia.
実験室実験の利点と制限
BPTES is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, BPTES has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, BPTES has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors based on the structure of BPTES. Another area of interest is the development of combination therapies that include BPTES and other anticancer agents. Finally, there is a need for further research on the potential therapeutic applications of BPTES in other diseases beyond cancer.
特性
IUPAC Name |
N-[3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c29-23(18-7-6-8-19(17-18)26-33(30,31)20-9-2-1-3-10-20)27-13-15-28(16-14-27)24-25-21-11-4-5-12-22(21)32-24/h1-12,17,26H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPLFEUJDYXBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3294257.png)
![1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene](/img/structure/B3294262.png)
![3-{4-[(4-Butoxyphenyl)sulfonyl]piperazin-1-yl}-6-piperidin-1-ylpyridazine](/img/structure/B3294282.png)


